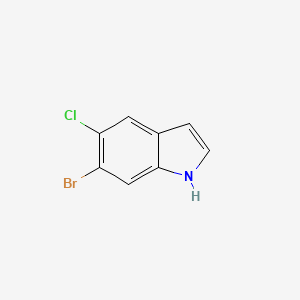

6-Bromo-5-chloro-1H-indole

描述

Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of organic and medicinal chemistry. ijpsr.comresearchgate.net This structural motif is present in a vast array of natural products, most notably the essential amino acid tryptophan. nih.govbohrium.com Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding interactions with a wide range of biological macromolecules, including proteins and nucleic acids. researchgate.net

The indole scaffold is considered a "privileged" structure in drug discovery, meaning it can serve as a versatile template for the development of ligands for multiple receptors. ijpsr.com Consequently, numerous indole-containing compounds have been developed as therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netajchem-b.com Marketed drugs containing the indole core treat a variety of conditions, from migraines to cancer and HIV. nih.govbohrium.com The ongoing exploration of indole derivatives continues to be a major focus for synthetic and medicinal chemists aiming to discover novel and more effective therapeutic agents. ijpsr.comajchem-b.com

The Role of Halogenation in Modulating Molecular Properties and Biological Activity

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in medicinal chemistry to modulate the properties of a lead compound. researchgate.net Approximately 25% of small molecule drugs on the market are halogenated, a testament to the significance of this chemical modification. researchgate.netresearchgate.net The incorporation of halogens can profoundly influence a molecule's physicochemical and pharmacokinetic properties. researchgate.netijres.org

Key effects of halogenation include:

Lipophilicity and Permeability: Halogen atoms, particularly fluorine, can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.netnih.gov

Metabolic Stability: The introduction of halogens can block sites of metabolic degradation, thereby increasing the compound's half-life in the body. mdpi.com

Binding Affinity and Selectivity: Halogens can alter the electronic distribution of a molecule and participate in specific interactions, such as halogen bonding, with biological targets. mdpi.comacs.org A halogen bond is a highly directional interaction between a covalently bonded halogen atom and a nucleophilic site, which can enhance binding affinity and selectivity for a specific receptor. ijres.orgacs.org

Conformational Control: The steric bulk of halogen atoms can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target. mdpi.com

The strategic placement of halogens on a pharmacologically active scaffold, such as the indole nucleus, can therefore lead to derivatives with improved potency, selectivity, and metabolic profiles. nih.gov

Overview of Research Trajectories for Halogenated Indole Derivatives

Research into halogenated indole derivatives is a dynamic and expanding field, driven by the potential to discover novel therapeutic agents and biological tools. nih.govresearchtrends.net Current research trajectories focus on several key areas:

Antimicrobial and Antiviral Agents: There is significant interest in developing halogenated indoles to combat infectious diseases. Studies have shown that certain halogenated indoles can inhibit the formation of biofilms, a key virulence factor in many pathogenic bacteria and fungi. nih.gov For example, derivatives like 7-fluoroindole (B1333265) and 5-iodoindole (B102021) have demonstrated notable antibiofilm activity against Candida albicans. nih.gov

Anticancer Drug Development: The indole scaffold is a common feature in many anticancer agents. Halogenation is being explored as a strategy to enhance the potency and selectivity of these compounds. chemimpex.com Research has shown that halogenation of the indole ring can fine-tune the properties of cancer drug leads, many of which have been isolated from marine environments. nih.gov

Neurological and Psychiatric Disorders: Given the role of indole-containing neurotransmitters like serotonin, halogenated indoles are being investigated for their potential to treat a range of neurological and psychiatric conditions. nih.gov

Synthetic Methodology: A significant area of research is dedicated to developing new and more efficient methods for the regioselective halogenation of the indole nucleus. nih.govmdpi.com Traditional methods often require harsh conditions and can lack selectivity, leading to the exploration of enzymatic and transition-metal-catalyzed approaches to achieve precise halogen placement. nih.gov

Biocatalysis and Biosynthesis: Researchers are engineering microorganisms like Saccharomyces cerevisiae and Escherichia coli to produce halogenated tryptophan and other indole derivatives de novo. nih.govdtu.dk This approach offers a more sustainable and selective alternative to chemical synthesis. nih.gov

Structure

3D Structure

属性

IUPAC Name |

6-bromo-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWREYGFJOJLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695396 | |

| Record name | 6-Bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191028-50-8 | |

| Record name | 6-Bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 5 Chloro 1h Indole and Its Derivatives

Precursor Synthesis Strategies for Halogenated Indole (B1671886) Cores

The creation of the specifically substituted indole core of 6-bromo-5-chloro-1H-indole often begins with the synthesis of appropriately functionalized precursors. These precursors are designed to facilitate the subsequent formation of the bicyclic indole system with the desired halogenation pattern.

Routes from Substituted Aminobenzoic Acid Derivatives

One effective strategy for constructing the this compound scaffold commences with substituted aminobenzoic acids. A notable example is the synthesis starting from 4-chloro-2-aminobenzoic acid. This process involves a bromination step to introduce the bromine atom at the desired position.

A documented method describes the bromination of 4-chloro-2-aminobenzoic acid using N-bromosuccinimide (NBS) in an aqueous acidic medium. This reaction exhibits high regioselectivity, yielding 5-bromo-4-chloro-2-aminobenzoic acid. The reaction typically proceeds in water or acetic acid at temperatures ranging from 60–80°C over 4–6 hours, achieving yields between 85–90%.

Following the formation of this key intermediate, further steps are required to construct the indole ring. One patented method involves the nucleophilic substitution reaction of 5-bromo-4-chloro-2-aminobenzoic acid with sodium chloroacetate (B1199739) to produce N-(4-bromo-5-chloro-2-carboxy)phenylglycine. google.com This intermediate then undergoes a cyclization and decarboxylation reaction to form an acetylated indole ester, which can be subsequently hydrolyzed to yield the desired indole core. google.com

| Starting Material | Reagent | Conditions | Product | Yield |

| 4-chloro-2-aminobenzoic acid | N-bromosuccinimide (NBS) | Water or acetic acid, 60–80°C, 4–6 hours | 5-bromo-4-chloro-2-aminobenzoic acid | 85–90% |

Approaches from Indoline-2,3-dione (Isatin)

Isatin (B1672199) and its derivatives are versatile precursors for the synthesis of a wide array of substituted indoles. For the synthesis of halogenated indoles, halogenated isatins serve as crucial starting materials. For instance, 5-chloroisatin (B99725) (5-chloro-1H-indole-2,3-dione) is a key intermediate. imist.ma

Research has demonstrated the synthesis of various derivatives from 5-chloroisatin through N-alkylation reactions under phase transfer catalysis (PTC) conditions. imist.maresearchgate.net These reactions involve treating 5-chloro-1H-indole-2,3-dione with alkyl halides in the presence of a base like potassium carbonate and a phase transfer catalyst in a solvent such as N,N-dimethylformamide (DMF). imist.maresearchgate.net While this specific approach focuses on N-alkylation of 5-chloroisatin, the resulting halogenated isatin derivatives can be further elaborated into more complex indole structures. The synthesis of 5-bromoisatin (B120047) derivatives has also been explored, which could conceptually be chlorinated to achieve the desired 6-bromo-5-chloro substitution pattern, although this specific transformation is not detailed in the provided sources. researchgate.net

Direct Halogenation Approaches for this compound

An alternative to building the indole ring from precursors is the direct halogenation of an existing indole or a partially halogenated indole. This approach relies on the inherent reactivity of the indole nucleus towards electrophilic substitution.

Bromination and Chlorination Reactions

A direct and sequential halogenation of the indole ring can be employed to introduce the bromine and chlorine atoms at the C-6 and C-5 positions, respectively. One reported method involves the bromination of 1H-indole at the 5-position using bromine (Br₂) in dichloromethane (B109758) (DCM), followed by chlorination at the 6-position with sulfuryl chloride (SO₂Cl₂).

| Step | Reagent | Conditions | Intermediate/Product | Yield |

| Bromination | Bromine (Br₂) (1.1 equiv) | Dichloromethane (DCM), 0°C, 2 hours | 5-Bromo-1H-indole | 75% |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | - | This compound | - |

Enzymatic halogenation presents a green chemistry alternative to traditional methods, often providing excellent regioselectivity under mild, aqueous conditions. nih.gov While not specifically documented for this compound, halogenase enzymes have been successfully used for the halogenation of various indole derivatives. nih.gov

Regioselectivity in Halogenation

The regioselectivity of electrophilic halogenation on the indole ring is a critical factor. The preferred site for electrophilic attack on the indole nucleus is the C-3 position due to the stability of the resulting cation intermediate. bhu.ac.in If the C-3 position is occupied, substitution typically occurs at the C-2 position, and if both are blocked, the electrophile attacks the C-6 position of the benzene (B151609) ring. bhu.ac.in

However, to achieve the 6-bromo-5-chloro substitution pattern via direct halogenation, the reaction conditions must be carefully controlled to favor substitution on the benzene portion of the indole ring. The use of specific directing groups can alter the regioselectivity. For instance, an N-(2-pyrimidyl) group has been used to direct chlorination to the C-2 position using a copper catalyst. rsc.orgrsc.org While this directs to a different position, it illustrates the principle of using directing groups to control the outcome of halogenation. For substitution on the benzene ring, the electronic properties of any existing substituents play a significant role. Electron-withdrawing groups, for example, can direct halogenation to specific positions. smolecule.com

Cyclization Reactions for Indole Ring Formation

The final and crucial step in many indole syntheses is the cyclization reaction that forms the bicyclic ring system. Various named reactions are employed for this purpose, with the choice depending on the nature of the acyclic precursor.

One of the most well-known methods for indole synthesis is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) derivative and a ketone or aldehyde. For a derivative like 5-bromo-6-chloro-1H-indol-3-yl acetate, this would involve reacting a corresponding phenylhydrazine with a suitable ketone precursor under acidic conditions at elevated temperatures.

Another powerful cyclization strategy is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. This method has been utilized in the synthesis of various complex indole derivatives. rsc.org

A patent describes a cyclization-decarboxylation reaction of N-(4-bromo-5-chloro-2-carboxy)phenylglycine in refluxing acetic anhydride (B1165640) to generate 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester. google.com This reaction proceeds with the spontaneous elimination of carbon dioxide to form the indole core.

| Precursor | Reagents/Conditions | Product |

| N-(4-bromo-5-chloro-2-carboxy)phenylglycine | Acetic anhydride, reflux | 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester google.com |

These cyclization methods, combined with the precursor synthesis strategies, provide a versatile toolkit for the construction of this compound and its derivatives, enabling further exploration of their chemical and biological properties.

Synthetic Strategies for this compound and its Analogs

The halogenated indole, this compound, serves as a pivotal intermediate in the synthesis of a variety of more complex molecules. biosynth.com Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene ring, provides a versatile scaffold for further chemical modifications. nih.govnih.govchemscene.com This article focuses on the synthetic methodologies employed to derivatize this core structure, specifically exploring reactions at the indole nitrogen and functionalization at various positions of the indole ring.

Mechanistic Organic Chemistry of 6 Bromo 5 Chloro 1h Indole Reactions

Electrophilic Aromatic Substitution Pathways

The indole (B1671886) nucleus is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609); the rate of electrophilic aromatic substitution for indole is estimated to be about 1013 times greater than that of benzene. The mechanism proceeds via attack by the aromatic ring on an electrophile (E⁺), leading to a positively charged intermediate known as an arenium ion or Wheland intermediate. A subsequent deprotonation step restores aromaticity, resulting in the substitution product.

For indoles, electrophilic attack predominantly occurs at the C3 position of the pyrrole (B145914) ring. This preference is because the resulting cationic intermediate can be stabilized by resonance involving the nitrogen atom without disrupting the aromaticity of the benzene ring. Attack at the C2 position would lead to a less stable intermediate where the positive charge cannot be as effectively delocalized onto the nitrogen while maintaining the benzenoid aromaticity.

Halogenation: Introduction of an additional halogen atom (e.g., iodination or further bromination/chlorination) would occur at the C3 position. Reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) are typically used under mild conditions.

Nitration and Sulfonation: These reactions introduce nitro (NO₂) or sulfo (SO₃H) groups, respectively. They require careful selection of reagents to avoid harsh acidic conditions that can cause polymerization of the indole ring.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, typically at the C3 position. Lewis acid catalysts are generally required, though milder conditions are often sufficient for indoles compared to less reactive aromatics.

The general mechanism for electrophilic substitution at the C3 position is illustrated below:

The π-system of the indole ring attacks the electrophile (E⁺).

A resonance-stabilized carbocation intermediate is formed, with the positive charge delocalized over the C2 position and the nitrogen atom.

A weak base removes the proton from the C3 position, restoring the aromatic system and yielding the 3-substituted product.

Nucleophilic Reactions and Transformations

The primary nucleophilic site in 6-bromo-5-chloro-1H-indole is the nitrogen atom of the pyrrole ring. The N-H proton is acidic and can be removed by a base (such as sodium hydride, NaH) to form an indolide anion. This anion is a potent nucleophile and readily reacts with various electrophiles.

N-Alkylation and N-Acylation: The most common nucleophilic transformation is the substitution at the nitrogen atom. After deprotonation, the resulting anion can attack alkyl halides, tosylates, or other electrophilic carbon species to form N-alkylated indoles. Similarly, reaction with acyl chlorides or anhydrides yields N-acylated derivatives. The electron-withdrawing nature of the bromo and chloro substituents slightly increases the acidity of the N-H proton compared to unsubstituted indole, potentially facilitating its deprotonation.

A study on the enantioselective N-alkylation of various indole analogs, including 5-bromoindole, demonstrated that these reactions can proceed efficiently under mild conditions using specialized catalysts, yielding chiral N-alkylated products. This methodology is applicable to the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of the bromine or chlorine atoms on the benzene ring is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. Since bromine and chlorine are only weakly deactivating, and there are no strong activating groups on the ring, SNAr on this compound would require harsh reaction conditions (high temperatures, strong nucleophiles) and is not a commonly employed pathway.

Redox Chemistry: Oxidation and Reduction Reactions

Oxidation: The electron-rich double bond at the C2-C3 position of the indole ring is susceptible to oxidation. Controlled oxidation can lead to valuable synthetic intermediates like oxindoles and isatins. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide (NBS), and osmium tetroxide (OsO₄).

Recent developments have focused on "green" oxidation methods. For instance, using oxone in combination with a halide catalyst provides an environmentally benign system for various indole oxidations, including the conversion of indoles to 2-oxindoles. These methods are generally chemo- and regioselective and can often be performed without needing to protect the indole nitrogen. For this compound, oxidation would primarily affect the pyrrole ring, leaving the halogenated benzene ring intact under controlled conditions.

Reduction: The pyrrole ring of indole can be selectively reduced to form an indoline (B122111) (2,3-dihydroindole). This transformation is valuable as indolines are important structural motifs in many alkaloids and pharmaceuticals. A variety of reducing agents have been used, but many lack selectivity, leading to the reduction of other functional groups or the benzene ring.

A highly effective method for the selective reduction of the indole's pyrrole ring involves the use of a borane (B79455) reagent, such as BH₃·THF, in the presence of trifluoroacetic acid. This process is rapid, provides good yields, and is tolerant of many functional groups, including halogens. Therefore, this compound can be efficiently converted to 6-bromo-5-chloro-2,3-dihydro-1H-indole using this method.

Substitution Reactions

This section covers substitutions at both the nitrogen and carbon atoms of the indole ring system, building upon the concepts from previous sections.

N-Functionalization: As detailed in section 3.2, the indole nitrogen is readily deprotonated and substituted. This represents the most common substitution pathway, allowing for the introduction of a wide variety of alkyl, acyl, and other functional groups.

Substitution at Halogenated Positions (via Cross-Coupling): The primary method for substituting the bromine and chlorine atoms on the benzene ring is through transition-metal-catalyzed cross-coupling reactions, which are discussed in detail in section 3.5. This approach effectively replaces the halogen with a new carbon-carbon or carbon-heteroatom bond. A key aspect of the reactivity of this compound is the differential reactivity of the C-Br and C-Cl bonds in these reactions. The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions (reactivity order: C-I > C-Br > C-OTf >> C-Cl). This difference allows for selective substitution at the C6 position while leaving the C5 chlorine atom untouched.

Electrophilic Substitution: As discussed in section 3.1, electrophilic substitution occurs preferentially at the C3 position, allowing for the introduction of various functional groups onto the pyrrole ring.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. For this compound, the C6-Br bond serves as a versatile handle for introducing molecular complexity. The lower reactivity of the C5-Cl bond allows for selective functionalization at the C6 position.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to synthesize biaryl compounds and other conjugated systems.

Interactive Data Table: Suzuki-Miyaura Coupling of this compound

| Coupling Partner (R-B(OH)₂) | Product | Typical Catalyst | Typical Base |

| Phenylboronic acid | 6-Phenyl-5-chloro-1H-indole | Pd(dppf)Cl₂ | K₂CO₃ |

| Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-5-chloro-1H-indole | Pd(PPh₃)₄ | Na₂CO₃ |

| Vinylboronic acid | 6-Vinyl-5-chloro-1H-indole | Pd(OAc)₂ | K₃PO₄ |

Heck-Mizoroki Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, typically with trans stereoselectivity. It is catalyzed by a palladium complex in the presence of a base.

Interactive Data Table: Heck Reaction of this compound

| Alkene Partner | Product | Typical Catalyst | Typical Base |

| Styrene | 6-((E)-2-phenylvinyl)-5-chloro-1H-indole | Pd(OAc)₂ | Et₃N |

| Methyl acrylate | Methyl (E)-3-(5-chloro-1H-indol-6-yl)acrylate | Pd(PPh₃)₄ | K₂CO₃ |

| 1-Hexene | 6-((E)-hex-1-en-1-yl)-5-chloro-1H-indole | PdCl₂(PPh₃)₂ | NaOAc |

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base, although copper-free methods have also been developed.

Interactive Data Table: Sonogashira Coupling of this compound

| Alkyne Partner | Product | Typical Catalyst System | Typical Base |

| Phenylacetylene | 6-(Phenylethynyl)-5-chloro-1H-indole | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine |

| Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)-5-chloro-1H-indole | Pd(PPh₃)₄ / CuI | Diisopropylamine |

| 1-Heptyne | 6-(Hept-1-yn-1-yl)-5-chloro-1H-indole | PdCl₂(PPh₃)₂ / CuI | Et₃N |

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. It is a crucial method for synthesizing aryl amines and N-heterocycles. The selective amination of an aryl bromide in the presence of a less reactive aryl chloride is a well-established strategy.

Interactive Data Table: Buchwald-Hartwig Amination of this compound

| Amine Partner | Product | Typical Catalyst / Ligand | Typical Base |

| Morpholine | 4-(5-chloro-1H-indol-6-yl)morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu |

| Aniline | N-phenyl-5-chloro-1H-indol-6-amine | Pd(OAc)₂ / XPhos | K₃PO₄ |

| Benzylamine | N-benzyl-5-chloro-1H-indol-6-amine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ |

Reaction Kinetics and Thermodynamics of Derivative Formation

Reaction Kinetics: The rates of reactions involving this compound are influenced by both electronic and steric factors.

Electrophilic Aromatic Substitution: The rate of EAS is generally slower than that of unsubstituted indole due to the electron-withdrawing inductive effects of the two halogen atoms. However, the reaction is still significantly faster than that of benzene due to the powerful activating effect of the pyrrole nitrogen. Kinetic studies on related substituted indoles have shown that the electronic nature of substituents can significantly alter reaction rates.

Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling reactions are complex, involving several steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The rate-determining step can vary depending on the specific reaction, catalyst, and substrates. For this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is generally facile and faster than the corresponding addition to the C-Cl bond, forming the basis for the selective functionalization at C6.

Thermodynamics: The thermodynamics of reactions involving this compound are governed by the relative stabilities of reactants and products.

Aromaticity: Reactions that maintain the aromaticity of the indole ring system, such as substitution reactions, are generally thermodynamically favorable. The high resonance stability of the indole core is a major driving force.

Reduction to Indoline: The reduction of the pyrrole ring to form an indoline is an exergonic process, but it involves the loss of aromaticity of the five-membered ring. Thermodynamic studies on the hydrogenation/dehydrogenation of indole derivatives have been conducted in the context of hydrogen storage, providing data on the enthalpies of these transformations.

Cross-Coupling Reactions: These reactions are typically designed to be irreversible and thermodynamically favorable. The formation of stable C-C or C-N bonds and an inorganic salt byproduct (e.g., NaBr) drives the reaction to completion.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides atom-by-atom information on the molecular framework.

In the ¹H NMR spectrum of 6-Bromo-5-chloro-1H-indole, each unique proton in the molecule gives rise to a distinct signal. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) is determined by the number of neighboring protons, a phenomenon known as spin-spin coupling.

The indole (B1671886) ring system contains five protons: one on the nitrogen (N-H) and four on the carbon framework (C2-H, C3-H, C4-H, and C7-H).

N-H Proton: The proton attached to the nitrogen atom (H-1) typically appears as a broad singlet in the downfield region of the spectrum (often δ 10-12 ppm), due to its acidic nature and rapid exchange.

Pyrrole (B145914) Ring Protons: The protons at the C2 and C3 positions of the pyrrole moiety are coupled to each other. H-2 typically resonates as a triplet (or more complex multiplet) coupled to H-3 and H-1. H-3 also appears as a triplet, coupled to H-2 and H-1. Their chemical shifts are characteristic of electron-rich aromatic systems.

Benzene (B151609) Ring Protons: The benzene portion of the indole contains two isolated protons at positions C4 and C7. Due to the substitution pattern, H-4 and H-7 are expected to appear as singlets, as they have no adjacent protons to couple with. The electron-withdrawing effects of the adjacent chlorine and bromine atoms would shift these signals downfield compared to unsubstituted indole. Specifically, the H-4 proton is adjacent to the electron-withdrawing chlorine atom, and the H-7 proton is adjacent to the electron-withdrawing bromine atom, influencing their respective chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: This is a predicted table based on general principles and data from similar indole structures. Actual experimental values may vary.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (N-H) | 10.5 - 11.5 | broad singlet |

| H-2 | 7.2 - 7.5 | triplet |

| H-3 | 6.5 - 6.8 | triplet |

| H-4 | 7.6 - 7.8 | singlet |

| H-7 | 7.5 - 7.7 | singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom produces a signal, and its chemical shift is indicative of its hybridization and electronic environment. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the indole ring.

Pyrrole Ring Carbons: The C2 and C3 carbons typically appear in the range of δ 100-130 ppm.

Bridgehead Carbons: The C3a and C7a carbons, where the two rings are fused, have characteristic shifts influenced by both rings.

Benzene Ring Carbons: The remaining four carbons of the benzene ring (C4, C5, C6, C7) will have their chemical shifts significantly affected by the halogen substituents. The carbons directly bonded to the chlorine (C5) and bromine (C6) will experience a direct electronic effect, resulting in characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted table based on general principles. Actual experimental values may vary.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 120 - 125 |

| C3 | 100 - 105 |

| C3a | 128 - 132 |

| C4 | 122 - 126 |

| C5 | 115 - 120 |

| C6 | 112 - 116 |

| C7 | 110 - 114 |

| C7a | 135 - 140 |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a cross-peak would be expected between the H-2 and H-3 protons, confirming their connectivity within the pyrrole ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to all protons within a spin system. It would show correlations among all coupled protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals by linking them to their known proton assignments. For example, the signal for the H-4 proton would show a cross-peak with the signal for the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, the N-H proton (H-1) would be expected to show correlations to carbons C2 and C7a, confirming the ring junction. Similarly, the H-4 proton should show correlations to C5, C6, and C7a, helping to confirm the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₈H₅BrClN.

The mass spectrum would be expected to show a complex molecular ion (M⁺) peak cluster. This complexity arises from the natural isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks for the molecular ion (M, M+2, M+4).

Common fragmentation pathways for indole derivatives often involve the loss of small, stable molecules. For this compound, key fragmentation events could include:

Loss of a bromine radical (•Br)

Loss of a chlorine radical (•Cl)

Sequential loss of halogens

Fission of the pyrrole ring, often leading to the loss of HCN.

Table 3: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value | Notes |

| Molecular Formula | C₈H₅BrClN | - |

| Nominal Mass | 229 u | Based on most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N) |

| M⁺ Isotope Pattern | M, M+2, M+4 | Characteristic pattern due to presence of both Br and Cl |

| Key Fragments | [M-Br]⁺, [M-Cl]⁺, [M-HCN]⁺ | Represents potential fragmentation pathways |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound would be expected to display several key absorption bands:

N-H Stretch: A sharp to moderately broad peak around 3350-3450 cm⁻¹, characteristic of the N-H bond in the indole ring.

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region, indicative of the aromatic indole core.

C-N Stretch: Found in the 1200-1350 cm⁻¹ range.

C-Cl and C-Br Stretches: Absorptions for carbon-halogen bonds appear in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically in the 700-800 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, usually between 500-650 cm⁻¹.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact coordinates of each atom in the crystal lattice.

If a suitable single crystal of this compound could be grown, SCXRD analysis would provide definitive structural information, including:

Unambiguous Confirmation of Connectivity: It would confirm the substitution pattern of the bromine and chlorine atoms on the indole ring.

Precise Bond Lengths and Angles: Providing experimental data on the geometry of the indole ring and the C-Br and C-Cl bonds.

Intermolecular Interactions: Revealing how the molecules pack in the solid state, including any potential hydrogen bonding involving the N-H group or other non-covalent interactions.

The data obtained would include the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline solid.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of 6-Bromo-5-chloro-1H-indole.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For indole (B1671886) and its derivatives, DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) have been shown to provide optimized geometrical parameters that are in good agreement with experimental values obtained from techniques like X-ray crystallography. researchgate.net

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. Comparing the calculated vibrational spectrum with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy helps in the assignment of the observed spectral bands to specific molecular vibrations. researchgate.netmdpi.com For halogenated indoles, characteristic vibrational modes include the N-H stretch, C-H stretching in the aromatic rings, and vibrations involving the carbon-bromine and carbon-chlorine bonds.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Halogenated Indoles This table is illustrative and based on typical values for substituted indoles. Actual values for this compound would require specific DFT calculations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3220-3500 |

| Aromatic C-H Stretch | 3000-3200 |

| C=C Aromatic Ring Stretch | 1430-1625 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO : Represents the orbital containing the most energetic electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO : Represents the lowest energy orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and generally more reactive. rjpbcs.com The introduction of electron-withdrawing substituents, such as bromine and chlorine, onto the indole ring is expected to lower the energies of both the HOMO and LUMO and potentially alter the HOMO-LUMO gap, thereby influencing the molecule's reactivity and electronic properties. chemrxiv.orgchemrxiv.org For instance, the delocalization of π-electrons from the indole ring to the halogen substituents can stabilize both the HOMO and LUMO. researchgate.net

Table 2: Representative Frontier Orbital Energies for Indole and Substituted Derivatives This table provides example values to illustrate the effect of substitution. Specific calculations are needed for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Indole | -5.5 to -5.9 | -0.5 to -0.9 | 4.6 to 5.4 |

| Substituted Indole (e.g., Serotonin) | -5.2 to -5.6 | -0.4 to -0.8 | 4.4 to 5.2 |

| Substituted Indole (e.g., Melatonin) | -5.1 to -5.5 | -0.3 to -0.7 | 4.4 to 5.1 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to predict binding modes and estimate the strength of interaction.

A primary output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its target. This is typically expressed as a scoring function, often correlated to the free energy of binding (ΔG), with more negative values (e.g., in kcal/mol) indicating a stronger, more favorable interaction. researchgate.net

While no specific docking studies for this compound are reported, numerous studies on other halogenated indoles demonstrate their potential to bind to a variety of biological targets. For instance, halogenated indole derivatives have been investigated as inhibitors of protein kinases, viral proteins (like HIV-1 glycoprotein (B1211001) 120), and bacterial enzymes. ijcea.orgnih.gov Docking simulations of this compound against a panel of such targets could predict its potential biological activities and binding affinities.

Table 3: Example Binding Affinities of Halogenated Indoles with Various Protein Targets This table presents hypothetical and literature-derived data for illustrative purposes.

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 5-Iodoindole (B102021) | Glutamate-gated chloride channel (GluCl) | -5.0 to -6.0 |

| Phenyl(3-(phenylthio)-1H-indol-2-yl)methanone | FabH (Bacterial Enzyme) | -7.96 |

| Phenyl(3-(p-tolylthio)-1H-indol-2-yl)methanone | HIV-1 gp120 (Viral Protein) | -8.91 |

| 3,5-Disubstituted Indole Derivative | Pim1 Kinase | -8.0 to -9.5 |

Beyond predicting if a molecule will bind, docking simulations provide detailed information about how it binds. The simulations can identify the specific binding pocket or active site on the enzyme where the ligand settles. Furthermore, they reveal the key amino acid residues within this site that interact with the ligand.

For indole-based compounds, common interactions include:

Hydrogen Bonding : The N-H group of the indole ring can act as a hydrogen bond donor, often interacting with serine, threonine, or backbone carbonyl oxygen atoms in the protein. researchgate.net

Hydrophobic Interactions : The aromatic rings of the indole scaffold can form favorable hydrophobic and π-alkyl interactions with nonpolar amino acid residues like leucine, valine, and alanine. physchemres.org

Halogen Bonding : The bromine and chlorine atoms of this compound can participate in halogen bonds, acting as electrophilic regions that interact favorably with Lewis bases like backbone carbonyl oxygens or the side chains of serine, threonine, aspartate, and glutamate.

The specific orientation and conformation of the ligand within the protein's active site is known as its binding mode . nih.govnih.gov Understanding the preferred binding mode is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its affinity and selectivity.

A Protein-Ligand Interaction Fingerprint (PLIF) is a method to summarize the complex 3D interaction data from a docked pose into a more straightforward format, often a 1D bitstring. mdpi.comnih.govnih.gov Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue (e.g., hydrogen bond with Serine-260, hydrophobic contact with Leucine-218). researchgate.netcresset-group.com By comparing the PLIFs of different compounds, researchers can quickly identify common interaction patterns that are important for activity and cluster molecules based on their binding mechanisms rather than just their 2D chemical structures.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For a molecule like this compound, a pharmacophore model would typically be developed based on its potential interactions with a target protein, often a kinase or another enzyme implicated in disease.

A hypothetical pharmacophore model for a derivative of this compound could include features such as:

Hydrogen Bond Donor: The indole nitrogen (N-H) can act as a hydrogen bond donor.

Aromatic Ring: The indole ring system itself provides a hydrophobic and aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions within a protein's binding pocket.

Halogen Bond Donors: The bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Table 1: Hypothetical Pharmacophore Features of this compound Derivatives

| Feature Type | Potential Origin in Scaffold |

| Hydrogen Bond Donor | Indole N-H group |

| Aromatic/Hydrophobic Region | Indole bicyclic system |

| Halogen Bond Donor | Bromine atom at position 6 |

| Halogen Bond Donor | Chlorine atom at position 5 |

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening . This process involves searching large databases of chemical compounds to identify molecules that match the defined pharmacophoric features. For the this compound scaffold, virtual screening could be employed to discover novel compounds that mimic the binding mode of a known active ligand or that fit a computationally derived model of a target's active site. This approach accelerates the identification of potential lead compounds for further experimental testing.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME, must be evaluated. In silico ADME prediction tools use computational algorithms to estimate these properties based on the molecule's structure.

For this compound, a theoretical ADME profile can be predicted. Key parameters often assessed include:

Absorption: Parameters like Caco-2 permeability (an indicator of intestinal absorption) and human intestinal absorption (HIA) can be calculated. The presence of two halogen atoms might increase lipophilicity, potentially enhancing membrane permeability.

Distribution: Predictions would include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High lipophilicity can lead to increased binding to plasma proteins and may facilitate crossing the blood-brain barrier.

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. The indole ring is susceptible to oxidation, and the halogen atoms can influence the metabolic pathways.

Excretion: Predictions related to the route and rate of elimination of the compound and its metabolites.

Drug-likeness is another critical assessment, which evaluates whether a compound possesses properties consistent with known drugs. This is often guided by rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Property | Predicted Value Range | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~230.45 g/mol | Compliant (< 500) |

| LogP (Lipophilicity) | 3.0 - 4.0 | Compliant (< 5) |

| Hydrogen Bond Donors | 1 (indole N-H) | Compliant (< 5) |

| Hydrogen Bond Acceptors | 0 | Compliant (< 10) |

| Polar Surface Area (PSA) | ~15.79 Ų | Favorable for cell permeability |

These predicted values suggest that the core scaffold of this compound possesses favorable physicochemical properties for a potential drug candidate. However, it is crucial to emphasize that these are theoretical predictions. The actual biological activity and pharmacokinetic profile can only be confirmed through experimental studies. The true value of this compound likely lies in its utility as a starting point for the synthesis of a diverse library of derivatives, which can then be subjected to both computational and experimental evaluation in the quest for new and effective medicines.

Applications in Advanced Materials Science and Agrochemicals

Building Block in Organic Synthesis for Complex Heterocyclic Molecules

6-Bromo-5-chloro-1H-indole serves as a fundamental building block for the construction of more complex molecules, particularly in medicinal chemistry and pharmaceutical development. processpointchem.com The bromine and chlorine atoms on the indole (B1671886) ring act as reactive handles, enabling chemists to perform selective chemical modifications and build intricate molecular architectures. processpointchem.com

A notable example of its application is in the synthesis of selective inhibitors for heat shock protein 90 (Hsp90) isoforms. Specifically, this compound (referred to as compound 28 in the synthesis) is used as the starting material for creating Analogue C9 , a conformationally restricted inhibitor designed to target the glucose-regulated protein 94 (Grp94), an isoform of Hsp90. nih.govacs.org The synthesis demonstrates how the indole core is integrated into a larger, more complex structure to achieve specific biological activity. nih.govacs.org

Another significant use is in the development of inhibitors for the Solute Carrier Family 6A Member 19 (SLC6A19). In a patented synthesis, this compound is the initial reactant. It undergoes a reaction with benzenesulfonyl chloride to form an intermediate, demonstrating its role as a foundational piece in building molecules that can modulate specific biological transporters. google.com

Table 1: Examples of this compound in Synthesis

| Starting Material | Key Reagent | Resulting Compound/Intermediate | Field of Application |

|---|---|---|---|

| This compound | Not specified in detail | Analogue C9 | Medicinal Chemistry (Grp94 Inhibitor) nih.govacs.org |

Precursor for Specialty Chemicals

As a precursor, this compound is a starting point for producing specialty chemicals, which are compounds with specific functions, often for high-value applications like pharmaceuticals and fine chemicals. processpointchem.com Its stable chemical structure combined with its reactive halogen sites makes it an ideal candidate for multi-step synthetic pathways. processpointchem.com

The transformation of this compound into Analogue C9 for Grp94 inhibition is a clear example of its role as a precursor. nih.govacs.org The original indole structure is modified and elaborated upon to create a final product with a highly specific biological function that the precursor itself does not possess. Similarly, its use in the initial step to create inhibitors of SLC6A19 highlights its function as a foundational molecule upon which the final, more complex, and functionally specific chemical is built. google.com These synthetic routes leverage the indole's core structure, which is a common motif in biologically active molecules.

Potential in Agrochemical Development (e.g., control of phytopathogenic fungi)

While halogenated indole derivatives as a class are of interest in various chemical and biological studies, specific research detailing the application of this compound or its direct derivatives for the control of phytopathogenic fungi is not prominent in the available scientific literature. The potential for any given compound in agrochemical development requires extensive testing and validation, and such data for this specific isomer has not been identified in the reviewed sources.

Applications in Fluorescent Probes and Biochemical Assays

While there is no direct evidence of this compound being used to create fluorescent probes, its derivatives have found application in biochemical assays. For instance, Analogue C9, which is synthesized from this compound, was evaluated for its binding affinity to Grp94 using a Fluorescence Polarization (FP) assay. nih.govacs.org In this type of assay, the ability of the compound to displace a fluorescently labeled ligand from the protein's binding site is measured, providing quantitative data on its inhibitory potency. nih.govacs.org The use of this derivative in an FP assay underscores the role of the precursor indole in generating tools for biochemical research and drug discovery. nih.govacs.org

Table 2: Application in Biochemical Assays

| Precursor Compound | Synthesized Derivative | Assay Type | Target | Purpose |

|---|

Future Directions and Research Gaps

Exploration of Novel and Sustainable Synthetic Routes for 6-Bromo-5-chloro-1H-indole Derivatives

The advancement of medicinal chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Traditional indole (B1671886) syntheses, such as the Fischer method, often involve harsh conditions and the use of hazardous materials, which can be problematic for scalability and sustainability. rsc.org Future research must prioritize the development of green synthetic routes for this compound and its derivatives.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Innovative MCR approaches can enable the assembly of complex indole scaffolds from simple, readily available precursors in a single step. rsc.org Developing an MCR for this compound derivatives would significantly improve synthetic efficiency and align with the principles of green chemistry by minimizing waste and energy consumption. rsc.org

Catalysis: The use of recyclable and low-cost catalysts, such as palladium on carbon (Pd/C), has shown promise for the sustainable synthesis of various indole derivatives. chemistryviews.org Research should focus on adapting such catalytic systems for the specific synthesis and functionalization of the this compound core.

Green Halogenation and Oxidation Techniques: Methods utilizing systems like oxone–halide for the halogenation and oxidation of indoles offer an environmentally friendly alternative to traditional reagents. acs.orgresearchgate.netspringernature.com These techniques avoid the use of stoichiometric halogenating agents and reduce the production of toxic byproducts. acs.orgresearchgate.net Tailoring these protocols for the specific di-halogenation pattern of this compound would be a significant step forward.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multicomponent Reactions | High atom economy, reduced reaction steps, operational simplicity. | Design of a one-pot synthesis for functionalized this compound derivatives. |

| Heterogeneous Catalysis | Catalyst recyclability, ease of product purification, stability. chemistryviews.org | Application of catalysts like Pd/C for cross-coupling reactions to modify the indole core. chemistryviews.org |

| Oxone-Halide System | Environmentally benign, mild reaction conditions, high efficiency. acs.orgresearchgate.netspringernature.com | Selective and controlled synthesis of the this compound scaffold. |

In-depth Mechanistic Studies of Pharmacological Actions at the Molecular Level

While new derivatives can be synthesized, a fundamental understanding of how they interact with biological systems at the molecular level is often lacking. For this compound derivatives to progress as therapeutic candidates, in-depth mechanistic studies are crucial. This involves moving beyond simple screening assays to elucidate the precise molecular mechanisms of action.

Future research should concentrate on:

Target Identification and Engagement: Identifying the specific protein targets (e.g., enzymes, receptors) with which these compounds interact. Techniques like affinity chromatography, proteomics, and thermal shift assays can be employed.

Structural Biology: Determining the crystal structure of derivatives bound to their targets to visualize the precise binding mode and key molecular interactions. This information is invaluable for structure-based drug design.

Biochemical and Cellular Assays: Quantifying the effect of the compounds on target activity and downstream signaling pathways. For instance, studies on 5-chloro-indole derivatives have successfully elucidated their inhibitory action on EGFR and BRAF pathways. mdpi.com Similar detailed investigations are needed for this compound derivatives.

| Research Area | Methodology | Objective |

| Target Deconvolution | Chemical proteomics, genetic screening (e.g., CRISPR). | To identify the primary molecular target(s) responsible for the compound's biological effect. |

| Binding Kinetics | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). | To quantify the binding affinity, association, and dissociation rates of the compound with its target. |

| Pathway Analysis | Western blotting, RNA sequencing, phosphoproteomics. | To map the downstream cellular signaling cascades affected by the compound-target interaction. |

Discovery and Validation of New Therapeutic Targets

The unique chemical structure of this compound suggests it may interact with novel therapeutic targets that have not been previously drugged. A significant research gap exists in the broad-based screening of these compounds against diverse biological targets to uncover new therapeutic opportunities.

Key strategies include:

Phenotypic Screening: Testing derivatives in cell-based or organism-based models of various diseases (e.g., cancer, infectious diseases, neurological disorders) to identify compounds with interesting biological activity without a preconceived target.

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against panels of known and orphan receptors, enzymes, and ion channels.

Target Validation: Once a potential target is identified, rigorous validation is essential. This involves using genetic tools (e.g., siRNA, CRISPR/Cas9) to confirm that the target is responsible for the observed phenotype and is relevant to the disease pathology. For example, the validation of bacterial cystathionine (B15957) γ-lyase (bCSE) as a target for 6-bromoindole-based inhibitors has opened new avenues for antibiotic potentiation. nih.gov

Development of Advanced Derivatives with Enhanced Selectivity, Potency, and Reduced Toxicity

The this compound core is a template that can be systematically modified to optimize its pharmacological properties. A crucial future direction is the rational design and synthesis of next-generation derivatives with improved therapeutic profiles. This requires a systematic exploration of the structure-activity relationship (SAR).

Future efforts should focus on:

Systematic SAR Studies: Synthesizing series of analogs with modifications at various positions of the indole ring (N-1, C-2, C-3, C-4, C-7) to probe how these changes affect potency, selectivity, and pharmacokinetic properties. The introduction of bromine and chlorine at positions 6 and 5, respectively, is known to influence biological activity, and further modifications could fine-tune these effects. beilstein-archives.org

Computational Chemistry: Employing molecular docking and molecular dynamics simulations to predict the binding of new derivatives to their targets, thereby guiding synthetic efforts towards compounds with higher predicted affinity and selectivity. mdpi.com

ADME Profiling: Integrating early-stage absorption, distribution, metabolism, and excretion (ADME) profiling to ensure that newly developed potent compounds also possess favorable drug-like properties, such as good metabolic stability and oral bioavailability.

| Modification Position | Potential Functional Groups | Desired Outcome |

| N1 (Indole Nitrogen) | Alkyl chains, acyl groups, peptide-like chains. nih.gov | Modulate solubility, cell permeability, and target engagement. |

| C2/C3 | Carboxylates, amides, heterocyclic rings. mdpi.com | Introduce new interaction points with the target, enhance potency. |

| C4/C7 | Small alkyl or halogen groups. | Fine-tune electronic properties and steric interactions to improve selectivity. |

Translational Research from in vitro Findings to in vivo Models

A significant gap in drug discovery is the translation of promising in vitro data into in vivo efficacy. For derivatives of this compound, it is imperative to bridge this gap by conducting rigorous preclinical studies in relevant animal models of disease.

The path forward requires:

Pharmacokinetic (PK) Studies: Evaluating how the compounds are absorbed, distributed, metabolized, and excreted in animal models (e.g., mice, rats) to determine key parameters like half-life and bioavailability.

Efficacy Studies: Testing the therapeutic effect of lead compounds in validated animal models of specific diseases. For instance, if a derivative shows potent in vitro anticancer activity, its ability to reduce tumor growth must be confirmed in xenograft or syngeneic mouse models. beilstein-archives.org

Metabolite Identification: Characterizing the metabolites of the lead compounds, as these can have their own biological activity or contribute to toxicity. Comparing metabolic patterns across different species and in vitro systems (e.g., liver microsomes) can help predict human metabolism. bohrium.com The transition from laboratory findings to clinical application is a critical hurdle, and robust translational research is the only way to overcome it.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-5-chloro-1H-indole, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves sequential halogenation of indole derivatives. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane under inert conditions is common . Chlorination may employ sulfuryl chloride (SO₂Cl₂) or CuCl₂ in acetonitrile, with temperature control (0–25°C) to avoid overhalogenation . Regioselectivity at the 5- and 6-positions is achieved by steric and electronic directing effects; bulky substituents on the indole nitrogen (e.g., allyl or hexyl groups) can influence site preference .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, in similar bromo-chloro indoles, distinct ¹H NMR signals for aromatic protons appear at δ 7.1–7.3 ppm (multiplet patterns indicating substitution), while ¹³C NMR shows peaks near δ 120–135 ppm for halogenated carbons . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ with m/z ≈ 260–265) . X-ray crystallography using SHELXL or OLEX2 refines crystal structures, particularly for studying halogen bonding interactions .

Q. What are the common reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) more readily than chlorine due to lower electronegativity. For example, Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups under Pd catalysis . Chlorine at position 5 is less reactive but can participate in Ullmann-type couplings with Cu catalysts at elevated temperatures (80–120°C) .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodological Answer : The halogenated indole scaffold exhibits bioactivity via interactions with enzyme active sites. For instance, 5-chloro-6-bromo derivatives inhibit glycogen phosphorylase by forming halogen bonds with backbone carbonyl groups (confirmed by crystallography) . Modifying substituents (e.g., adding carboxamide groups) enhances binding affinity; structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) guide optimization .

Q. What contradictions exist in reported synthetic yields of this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 25–42% in similar indoles ) arise from varying purification methods. For example, flash chromatography with ethyl acetate/hexane (70:30) improves purity but reduces recovery . Alternative approaches, like aqueous precipitation or recrystallization from ethanol, may enhance yields. Kinetic studies using in situ IR spectroscopy can identify side reactions (e.g., dehalogenation) that lower efficiency .

Q. How can computational methods predict the regioselectivity of halogenation in indole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict halogenation sites. For this compound, the electron-deficient C5 position (due to inductive effects from bromine) favors electrophilic chlorine addition . Molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in rational design of multi-halogenated indoles .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Methodological Answer : Stabilization involves using protective groups (e.g., tert-butoxycarbonyl, Boc) on the indole nitrogen during reactions . For oxidation-prone derivatives, additives like 2,6-di-tert-butyl-4-methylphenol (BHT) suppress radical pathways. Storage under argon at −20°C in amber vials prevents photodegradation .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。